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Compound of Interest

Compound Name: Hydrocinchonine

Cat. No.: B1673440

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocinchonine, also known as dihydrocinchonine, is a cinchona alkaloid, a class of
natural products derived from the bark of the Cinchona tree.[1] It is structurally similar to other
well-known cinchona alkaloids like quinine, quinidine, and cinchonine. This document provides
a comprehensive technical overview of hydrocinchonine, including its synonyms,
physicochemical properties, and key applications in multidrug resistance reversal and
asymmetric synthesis. Detailed experimental protocols and relevant signaling pathways are
also presented to support further research and development.

Synonyms and Chemical Identifiers

A comprehensive list of synonyms and identifiers for hydrocinchonine is provided below to aid
in literature searches and substance identification.
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Type

Identifier

Common Name

Hydrocinchonine[2]

(+)-Hydrocinchonine[2]

Dihydrocinchonine[2]

(+)-Dihydrocinchonine[2]

Pseudocinchonine[2]

Cinconifine[2]

Systematic Name (IUPAC)

(9)-[(2R,4S,5R)-5-ethyl-1-
azabicyclo[2.2.2]octan-2-yl]-quinolin-4-

ylmethanol[2]
(9S)-10,11-Dihydrocinchonan-9-ol[2]
CAS Number 485-65-4[2]
PubChem CID 11630759[2]

EINECS Number

207-621-8[2]

Molecular Formula

C19H24N20[2]

INChl=1S/C19H24N20/c1-2-13-12-21-10-8-
14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-

InChl
15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-
12H2,1H3/t13-,14-,18+,19-/m0/s1[2]
InChlKey WFINHVWTKZUUTR-QAMTZSDWSA-N[2]
CC[C@H]1CN2CC[C@H]1C|[C H]2--
SMILES [C@H] [C@H]1C[C@@H]

INVALID-LINK--O[2]

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of hydrocinchonine is

presented in the table below.
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Property Value Reference
Molecular Weight 296.41 g/mol [1112]
Melting Point 269-272 °C [1]
White to off-white powder or
Appearance ) )
crystalline solid
N Soluble in ethanol, chloroform,
Solubility ] )
and dilute acids.
XLogP3 2.9 (2]

H302 (Harmful if swallowed),
GHS Hazard Statements H312 (Harmful in contact with [2]
skin), H332 (Harmful if inhaled)

Applications in Biomedical Research
Reversal of Multidrug Resistance in Cancer

Hydrocinchonine has demonstrated significant potential as a multidrug resistance (MDR)
reversal agent in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated
by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp),
which actively efflux cytotoxic drugs from cancer cells.

A key study investigated the efficacy of hydrocinchonine in potentiating the cytotoxic effects of
paclitaxel (TAX) in P-gp-positive (MES-SA/DX5) and P-gp-negative (MES-SA) human uterine
sarcoma cell lines.[3] The results showed that hydrocinchonine, at non-toxic concentrations,
significantly increased the cytotoxicity of paclitaxel in the resistant MES-SA/DX5 cells but not in
the sensitive MES-SA cells.[3] This suggests that the MDR reversal activity of
hydrocinchonine is directly related to the inhibition of P-gp.

The mechanism of action involves the downregulation of P-gp expression and the enhanced

intracellular accumulation of P-gp substrates, such as rhodamine.[3] Furthermore, co-treatment
with hydrocinchonine and paclitaxel led to increased apoptosis, as evidenced by the cleavage
of poly (ADP-ribose) polymerase (PARP) and the activation of caspase-3 in MES-SA/DX5 cells.

[3]
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The following is a detailed protocol for assessing the potentiation of paclitaxel cytotoxicity by
hydrocinchonine in MES-SA and MES-SA/DX5 cells, based on the methodology described by
Lee et al. (2010).[3]

o Cell Culture:

o Culture human uterine sarcoma cell lines MES-SA (P-gp negative) and MES-SA/DXS5 (P-
gp positive) in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1%
penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

o Maintain the MES-SA/DX5 cell line in a medium containing doxorubicin to ensure the
continued expression of P-gp.

e MTT Assay:

o Seed the cells in 96-well plates at a density of 5 x 1073 cells/well and allow them to attach
overnight.

o Treat the cells with various concentrations of paclitaxel, either alone or in combination with
a non-toxic concentration of hydrocinchonine.

o Incubate the plates for 72 hours.

o Add 20 pL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
(5 mg/mL in PBS) to each well and incubate for another 4 hours.

o Remove the medium and dissolve the formazan crystals in 100 pL of dimethyl sulfoxide
(DMSO).

o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the cell viability as a percentage of the untreated control.
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Workflow for evaluating hydrocinchonine's MDR reversal.

Asymmetric Synthesis

Hydrocinchonine and other cinchona alkaloids are widely used as chiral catalysts or ligands in
asymmetric synthesis due to their rigid bicyclic structure and multiple stereocenters. They are
particularly effective in promoting enantioselectivity in a variety of chemical reactions.

One notable application is in the enantioselective hydrogenation of a-ketoesters.[1] While
specific detailed protocols for hydrocinchonine in this context require consulting specialized
organic chemistry literature, the general principle involves the use of a hydrocinchonine-
modified catalyst to achieve high enantiomeric excess (ee) of the desired chiral a-hydroxy
ester.

The following is a generalized protocol for the asymmetric hydrogenation of an a-ketoester
using a cinchona alkaloid-modified catalyst.
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o Catalyst Preparation:

o In an inert atmosphere (e.g., under argon or nitrogen), dissolve the platinum or palladium
precursor and hydrocinchonine in a suitable solvent (e.g., toluene, dichloromethane).

o Stir the mixture at room temperature to allow for the formation of the chiral catalyst
complex.

e Hydrogenation Reaction:
o In a high-pressure reactor, dissolve the a-ketoester substrate in the same solvent.
o Add the prepared chiral catalyst solution to the reactor.
o Pressurize the reactor with hydrogen gas to the desired pressure.
o Stir the reaction mixture at a specific temperature for the required duration.

e Work-up and Analysis:

[e]

Carefully depressurize the reactor.

[e]

Remove the solvent under reduced pressure.

o

Purify the product by column chromatography.

[¢]

Determine the enantiomeric excess of the product using chiral high-performance liquid
chromatography (HPLC) or gas chromatography (GC).

Asymmetric Transformation
Prochiral Substrate (e.g., Hydrogenation)
(e.g., a-ketoester)

Enantiomerically Enriched Product
(e.g., Chiral a-hydroxy ester)

Chiral Catalyst
(Hydrocinchonine-Metal Complex)

Click to download full resolution via product page

Hydrocinchonine as a chiral catalyst in asymmetric synthesis.
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Signaling Pathway Modulation

While direct studies on the signaling pathways modulated by hydrocinchonine are limited,
research on its structurally related analogs, cinchonine and cinchonidine, provides valuable
insights. A recent study demonstrated that cinchonine and cinchonidine can protect against
cisplatin-induced ototoxicity by activating the PISBK/AKT signaling pathway.[4] This pathway is
crucial for cell survival, and its activation by these cinchona alkaloids was shown to reduce
reactive oxygen species (ROS) accumulation and apoptosis in auditory cells.[4]

Given the structural similarity, it is plausible that hydrocinchonine may also exert its biological
effects through the modulation of the PI3BK/AKT pathway. Further research is warranted to
confirm this hypothesis.

Proposed PI3BK/AKT Signaling Pathway

The following diagram illustrates the proposed mechanism by which cinchona alkaloids may
activate the PI3K/AKT pathway, leading to enhanced cell survival.
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Proposed activation of PISBK/AKT pathway by hydrocinchonine.
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Conclusion

Hydrocinchonine is a versatile cinchona alkaloid with significant potential in both biomedical
research and synthetic chemistry. Its ability to reverse multidrug resistance in cancer cells
presents a promising avenue for the development of novel adjuvant therapies. Furthermore, its
utility as a chiral catalyst in asymmetric synthesis underscores its importance in the production
of enantiomerically pure compounds. The potential modulation of key signaling pathways, such
as PI3K/AKT, by hydrocinchonine warrants further investigation to fully elucidate its
pharmacological effects. This guide provides a foundational resource for researchers and
professionals seeking to explore the diverse applications of this valuable natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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